Uracil, 6-amino-1-methyl-3-propyl-

Description

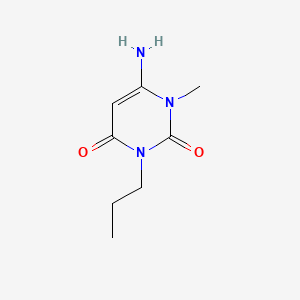

Uracil, 6-amino-1-methyl-3-propyl- (CAS: 63981-31-7), also referred to as 6-amino-1-methyl-3-propyluracil, is a substituted uracil derivative characterized by three distinct functional groups:

- Amino group (-NH₂) at position 6,

- Methyl group (-CH₃) at position 1,

- Propyl group (-CH₂CH₂CH₃) at position 3.

This compound serves as a key intermediate in synthesizing pharmacologically active heterocycles, such as pyrido[2,3-d]pyrimidine derivatives, which are explored for their biological activities . Its synthesis involves multi-component reactions starting from aromatic aldehydes, 6-amino-1-methyluracil, and malononitrile, followed by alkylation with propyl halides under basic conditions .

Properties

CAS No. |

63981-33-9 |

|---|---|

Molecular Formula |

C8H13N3O2 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

6-amino-1-methyl-3-propylpyrimidine-2,4-dione |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-11-7(12)5-6(9)10(2)8(11)13/h5H,3-4,9H2,1-2H3 |

InChI Key |

OIHHBESCFLISMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C=C(N(C1=O)C)N |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Uracil, 6-amino-1-methyl-3-propyl exhibits several pharmacological properties:

- Inhibition of Phosphodiesterase : This compound has been shown to inhibit adenosine-3',5'-cyclic phosphate phosphodiesterase in vitro, which suggests potential applications in cardiovascular therapies .

- Diuretic Effects : The compound has demonstrated diuretic properties, making it a candidate for treating conditions related to fluid retention .

- Platelet Aggregation Inhibition : It has been observed to inhibit platelet aggregation, which could be beneficial in preventing thrombotic events .

- Bronchodilation : The compound may also offer bronchodilatory effects, indicating potential use in respiratory conditions such as asthma .

Table 1: Summary of Biological Activities

Case Study Insights

-

Study on Phosphodiesterase Inhibition :

A study conducted on bovine platelets demonstrated that Uracil, 6-amino-1-methyl-3-propyl effectively inhibited phosphodiesterase activity at specific concentrations. This inhibition was linked to increased intracellular cyclic AMP levels, suggesting a mechanism that could be exploited for therapeutic interventions in cardiovascular diseases . -

Diuretic Activity Assessment :

In animal models, the compound was administered to assess its diuretic effects compared to standard diuretics. Results indicated a significant increase in urine output without notable electrolyte imbalance, highlighting its potential as a safer alternative for managing hypertension and edema.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 6-amino-1-methyl-3-propyluracil and analogous uracil derivatives are critical for understanding their reactivity, physicochemical properties, and biological applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Uracil Derivatives

Key Findings:

Substituent Effects on Reactivity: The propyl group at position 3 in 6-amino-1-methyl-3-propyluracil increases steric hindrance, slowing down nucleophilic reactions compared to smaller substituents (e.g., methyl) . Ethyl vs. Methyl at Position 1: Ethyl-substituted derivatives (e.g., 6-amino-1-ethyl-3-propyluracil) exhibit higher metabolic stability due to reduced oxidative degradation in vivo .

Physicochemical Properties: Lipophilicity: Propyl and ethyl groups enhance logP values, improving membrane permeability but reducing aqueous solubility. For example, 6-amino-3-ethyl-1-propyluracil has a logP of ~1.8, whereas 6-aminouracil (logP ~0.2) is more hydrophilic . Thermal Stability: Methyl groups at position 1 (as in the target compound) confer higher thermal stability (decomposition >250°C) compared to ethyl analogues .

Biological Activity: Antioxidant Capacity: Uracil derivatives with smaller substituents (e.g., methyl) show superior radical scavenging activity compared to bulkier groups (e.g., propyl), aligning with findings that steric bulk impedes interaction with reactive oxygen species . Enzyme Inhibition: Pyrido-pyrimidines derived from 6-amino-1-methyl-3-propyluracil demonstrate potent kinase inhibition (IC₅₀ < 100 nM), attributed to the propyl group’s role in hydrophobic binding pockets .

Preparation Methods

Stepwise Alkylation at N1 and N3 Positions

The most common approach involves sequential alkylation of 6-aminouracil (Figure 1 ):

Step 1: N1 Methylation

6-Aminouracil is treated with methyl iodide (CH₃I) in the presence of a base (e.g., NaOH) and a polar solvent (e.g., ethanol or DMF). The reaction proceeds via nucleophilic substitution, yielding 6-amino-1-methyluracil.

-

Reactants : 6-Aminouracil (1 eq), CH₃I (2 eq)

-

Conditions : 10–15% NaOH, ethanol, reflux (3–8 h)

-

Yield : ~50%

Step 2: N3 Propylation

The intermediate 6-amino-1-methyluracil undergoes propylation using propyl iodide (C₃H₇I) under similar conditions.

-

Reactants : 6-Amino-1-methyluracil (1 eq), C₃H₇I (2 eq)

-

Conditions : DMF, NaOH (15%), reflux (6–8 h)

-

Yield : 72–85%

Regioselectivity Considerations :

One-Pot Alkylation Strategies

Simultaneous introduction of methyl and propyl groups has been attempted but faces challenges in selectivity. A modified protocol using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves efficiency:

-

Reactants : 6-Aminouracil (1 eq), CH₃I (1.2 eq), C₃H₇I (1.2 eq)

-

Conditions : THF, NaOH (10%), TBAB (0.1 eq), 60°C (12 h)

-

Yield : 65% (1-methyl-3-propyl product)

Alternative Synthesis Routes

Reductive Amination of Nitro Derivatives

A two-step process involving nitrosation followed by reduction has been reported:

Step 1: Nitrosation

6-Amino-1-methyl-3-propyluracil is treated with sodium nitrite (NaNO₂) in acetic acid to form a nitroso intermediate.

Step 2: Reduction

The nitroso group is reduced using SnCl₂ or catalytic hydrogenation (Pd/C, H₂) to regenerate the amine.

Limitations :

Cyclocondensation Methods

Pyrimidine ring formation via cyclocondensation of urea derivatives with propionylacetone has been explored but is less efficient:

-

Reactants : Propionylacetone (1 eq), urea (1.2 eq)

-

Conditions : Glacial acetic acid, reflux (8 h)

-

Yield : <40%

Purification and Characterization

Recrystallization Techniques

Crude products are purified using solvents with temperature-dependent solubility:

| Solvent System | Temperature Range | Purity Achieved |

|---|---|---|

| Ethanol/Water (3:1) | 0–5°C | 98–99% |

| Methyl tert-butyl ether | -10°C to -15°C | 99.7% |

Key Insight : Lower recrystallization temperatures (-5°C to -15°C) enhance crystal lattice formation, reducing impurity retention.

Spectroscopic Characterization

-

¹H NMR : Distinct signals for N1-CH₃ (~3.15 ppm) and N3-CH₂CH₂CH₃ (~0.94 ppm, triplet).

-

HPLC : Purity analysis using C18 columns (mobile phase: acetonitrile/water).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Stepwise Alkylation | High regioselectivity, scalability | Multi-step, solvent-intensive | 50–85% |

| One-Pot Alkylation | Reduced reaction time | Lower selectivity | 60–65% |

| Reductive Amination | Functional group tolerance | Low yields, complex steps | 45–55% |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-amino-1-methyl-3-propyluracil, and how can reaction conditions be optimized?

- Methodology : Use nucleophilic substitution or condensation reactions with chloroacetone or similar alkylating agents in acetone or polar aprotic solvents (e.g., DMF) at 80–85°C for 6–8 hours. Include calcined potassium carbonate as a base to deprotonate reactive sites and improve yields .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1:1.5 for alkylating agents) to minimize side products. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How can researchers ensure the purity of 6-amino-1-methyl-3-propyluracil, and what analytical techniques are critical for validation?

- Purity Assurance : Source high-purity (>99%) reagents to reduce contaminants. Use HPLC with UV detection (λ = 254 nm) and C18 columns to quantify impurities. Compare retention times against certified standards .

- Characterization : Confirm structure via / NMR (DMSO-d6) and FT-IR (peaks at ~1700 cm for carbonyl groups). Mass spectrometry (ESI-MS) verifies molecular ion peaks .

Q. What safety protocols are essential for handling 6-amino-1-methyl-3-propyluracil in laboratory settings?

- Handling : Work under fume hoods with PPE (gloves, lab coats, goggles). Avoid contact with oxidizers (e.g., peroxides) due to incompatibility risks .

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Label containers with hazard warnings (skin/eye irritation) per GHS standards .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-amino-1-methyl-3-propyluracil in diverse solvents, and what insights does this provide for experimental design?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model solvent effects on tautomerism and electron density distribution. Solvents like water or DMSO stabilize the keto form, while non-polar solvents favor enol tautomers .

- Applications : Use simulations to predict reaction pathways (e.g., alkylation sites) and optimize solvent selection for synthesis or catalytic studies .

Q. What strategies resolve contradictions in experimental data on electron transfer involving uracil derivatives like 6-amino-1-methyl-3-propyluracil?

- Case Study : In radiation-induced electron transfer studies, discrepancies arise from competing pathways (e.g., thymine vs. guanine radical interactions). Use competition kinetic analysis with bromouracil as a probe to quantify transfer efficiency. Validate via HPLC quantification of uracil yield .

- Troubleshooting : Control pH (neutral to slightly acidic) and oxygen levels (argon purging) to minimize radical quenching. Replicate experiments with deuterated solvents to confirm isotopic effects .

Q. How does 6-amino-1-methyl-3-propyluracil function as an intermediate in synthesizing pharmacologically active compounds?

- Mechanistic Role : It serves as a precursor for DPP-4 inhibitors (antidiabetic agents) and chloride channel activators. Modify the propyl group via cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties .

- Biological Testing : Screen derivatives for IC values against target enzymes (e.g., DPP-4) using fluorometric assays. Compare with positive controls (e.g., sitagliptin) to assess potency .

Methodological Considerations

Q. What experimental designs are effective for studying the stability of 6-amino-1-methyl-3-propyluracil under varying pH and temperature conditions?

- Design : Conduct accelerated stability studies (40°C/75% RH for 1–3 months). Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed uracil derivatives) .

- Analysis : Use Arrhenius plots to extrapolate shelf life at standard conditions (25°C). Adjust formulation buffers (e.g., citrate-phosphate) to stabilize the compound in aqueous media .

Q. How can researchers leverage uracil-specific enzymes (e.g., AID deaminase) to study the biological interactions of 6-amino-1-methyl-3-propyluracil?

- Approach : Incubate the compound with recombinant AID deaminase and quantify uracil residues via LC-MS/MS. Compare with wild-type vs. knockout models to assess enzyme specificity .

- Applications : Investigate its potential as a substrate or inhibitor in DNA repair pathways, relevant to oncology or antiviral research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.